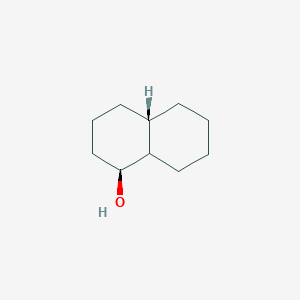

cis-Decahydro-1-naphthol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Decahydro-1-naphthol, also known as cis-decalinol, is a bicyclic organic compound that is widely used in scientific research. It is a colorless liquid with a pleasant odor and is soluble in water and most organic solvents. The compound has a variety of applications in different fields, including organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Stereoisomer Synthesis and Inhibition Studies

- Synthesis and Lipase Inhibition: (Nazarov et al., 1958) explored the introduction of glycerol and dihydroxycarboxylic side chains into cis- and trans-decahydro-1-naphthols. This research led to the synthesis of various stereoisomers with potential biochemical applications.

- Enantioselective Biaryl Coupling: (Li et al., 2001) and (Li et al., 2003) studied chiral 1,5-diaza-cis-decalins as ligands in oxidative biaryl coupling, highlighting the potential of cis-decalin derivatives in asymmetric synthesis.

- Cholinesterase Inhibition: (Lin et al., 2011) demonstrated the stereo-specific inhibition of acetyl- and butyryl-cholinesterases by enantiomers of cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate, indicating possible therapeutic applications.

Catalysis and Molecular Interactions

- Copper Catalysis in Oxidative Couplings: (Kozlowski et al., 2002) investigated the copper complexes of 1,5-diaza-cis-decalin diamines, which are effective in oxidative asymmetric biaryl couplings, showing the relevance of cis-decalin derivatives in catalytic processes.

- Mechanism of Catalytic Activity: (Hewgley et al., 2008) provided insight into the mechanism of action of copper(II) 1,5-diaza-cis-decalin complexes in aerobic oxidative coupling, furthering our understanding of the catalytic potential of cis-decalin derivatives.

Chemical and Molecular Physics

- Conformation and Isomerization Studies: (Lakshminarayan et al., 1991), (Ebata et al., 2003), and (Hazrah et al., 2022) explored the conformation, stability, and isomerization of cis and trans naphthol rotamers, providing valuable data for understanding molecular interactions and behaviors.

Environmental and Biochemical Applications

- Microbial Metabolism of Aromatic Compounds: (Cerniglia et al., 1979) and (Wackett et al., 1983) highlighted the role of microorganisms in transforming naphthalene into 1-naphthol, suggesting ecological implications and potential biotechnological applications.

properties

IUPAC Name |

(1S,4aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2/t8-,9?,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZOISQLWLWLEW-SMILAEQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2[C@@H](C1)CCC[C@@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957569 |

Source

|

| Record name | Decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36159-47-4 |

Source

|

| Record name | Decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2754225.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-{N-methyl-1-[2-(methylsulfanyl)pyridin-3-yl]formamido}-N-(2-methylpropyl)acetamide](/img/structure/B2754227.png)

![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2754230.png)

![Ethyl [3-oxo-1-(3-phenoxybenzyl)piperazin-2-yl]acetate](/img/structure/B2754235.png)

![Propan-2-yl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2754236.png)

![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2754237.png)

![2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile](/img/structure/B2754240.png)